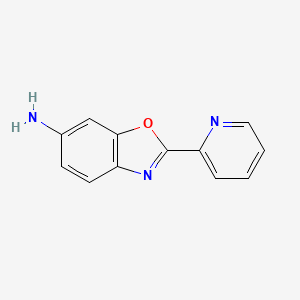

2-(Pyridin-2-yl)-1,3-benzoxazol-6-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(Pyridin-2-yl)-1,3-benzoxazol-6-amine" is a heterocyclic molecule that contains a benzoxazole and a pyridine ring, which are important structural motifs in medicinal chemistry due to their biological activities. The papers provided discuss various compounds with similar structures and their synthesis, molecular structure, and potential applications, particularly in the pharmaceutical field.

Synthesis Analysis

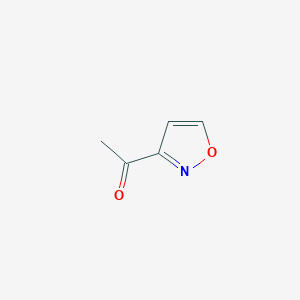

The synthesis of related heterocyclic compounds often involves the formation of N-N bonds and the construction of complex ring systems. For instance, the synthesis of 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides is achieved through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, which is a metal-free oxidative process that forms the desired skeleton efficiently and with high yields . Similarly, the synthesis of 2-pyridin-3-ylbenzoxazoles is performed by reacting 3-pyridinecarboxaldehyde with substituted o-aminophenols, followed by methylation and reduction to produce the corresponding borane complex derivatives .

Molecular Structure Analysis

The molecular structure of compounds similar to "2-(Pyridin-2-yl)-1,3-benzoxazol-6-amine" is characterized by various intramolecular interactions and conformations. For example, the crystal structure of a pyrimidin-2-amine derivative reveals an intramolecular C–H…N hydrogen bond that stabilizes the molecular conformation . Another compound, a triazolo[1,5-a][1,3,5]triazin-5-amine derivative, exhibits a flattened boat conformation of the triazine ring and forms chains in the crystal through intermolecular NH…N hydrogen bonds .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by their electronic structure, which can be studied using density functional theory (DFT). For instance, DFT calculations on a pyrimidin-2-amine derivative with triazole and dichlorophenyl groups provide insights into the charge distribution, HOMO-LUMO energy levels, and potential sites of chemical reactivity . These theoretical studies are essential for understanding the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these heterocyclic compounds are closely related to their molecular structures. The crystal packing, hydrogen bonding, and molecular geometry play significant roles in determining their stability and reactivity. For example, the crystal structure of a pyrimidin-2-amine derivative shows a two-dimensional supramolecular network formed by hydrogen bonds, which could influence its solubility and interaction with biological targets . The thermodynamic properties of these compounds can also be calculated at different temperatures, providing valuable information for their potential applications .

Aplicaciones Científicas De Investigación

Heterocyclic System Synthesis

This compound serves as a synthetic intermediate in constructing a diverse range of heterocyclic systems. For instance, its reaction with different nucleophiles has led to the formation of previously unknown 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridine derivatives, showcasing its utility in expanding the library of heterocyclic compounds with potential biological and material applications (Palamarchuk et al., 2019).

Catalysis and Organic Synthesis

In the realm of organic synthesis and catalysis, the compound has been employed as a directing group for C-H bond amination, mediated by cupric acetate. This application underscores its role in facilitating specific bond formations, which is crucial in the synthesis of complex organic molecules with high precision (Zhao et al., 2017).

Material Science

The compound's derivatives have been investigated for their unique curing behaviors with epoxy resins in material science, indicating its potential in developing new materials with desirable thermal and mechanical properties. This application points to its role in enhancing the performance and durability of polymeric materials (Lin et al., 2014).

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their biological activities, such as antimicrobial and anticancer properties. These studies highlight its significance in the discovery and development of new therapeutic agents (Ibrahim et al., 2022).

Mecanismo De Acción

Target of Action

Similar compounds have shown activity against immortalized rat hepatic stellate cells (hsc-t6)

Mode of Action

It’s worth noting that related compounds have shown to inhibit the expression of collagen . This suggests that 2-(Pyridin-2-yl)-1,3-benzoxazol-6-amine might interact with its targets to modulate the expression of certain proteins, but further studies are required to confirm this.

Biochemical Pathways

Related compounds have shown to inhibit the expression of collagen , suggesting that it might affect the collagen synthesis pathway

Result of Action

Related compounds have shown to inhibit the expression of collagen , suggesting that this compound might have similar effects

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-pyridin-2-yl-1,3-benzoxazol-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c13-8-4-5-9-11(7-8)16-12(15-9)10-3-1-2-6-14-10/h1-7H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAYGTNXJKHMFJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC3=C(O2)C=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90615203 |

Source

|

| Record name | 2-(Pyridin-2-yl)-1,3-benzoxazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyridin-2-yl)-1,3-benzoxazol-6-amine | |

CAS RN |

61382-10-3 |

Source

|

| Record name | 2-(Pyridin-2-yl)-1,3-benzoxazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,4,6-Tribromophenyl)amino]acetohydrazide](/img/structure/B1342795.png)

amine](/img/structure/B1342830.png)